(4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a morpholine group, which is a six-membered ring containing oxygen and nitrogen, and a phenyl group, which is a benzene ring attached to the pyrazolone core.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H21N3O2/c1-16-20(21(25)24(22-16)19-5-3-2-4-6-19)15-17-7-9-18(10-8-17)23-11-13-26-14-12-23/h2-10,15H,11-14H2,1H3/b20-15- |
InChI Key |
WUZHJIFMODEWKI-HKWRFOASSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often require a catalyst and a controlled environment to ensure the correct isomer is formed. For instance, the reaction might be carried out in the presence of an acid catalyst at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled conditions. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems and continuous monitoring would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. For example, it might inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-{[(morpholin-4-yl)amino]methylidene}-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one .
- **(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one .
Uniqueness
What sets (4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the morpholine group, in particular, can influence its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
